Methyl 3-(cyclopropylmethoxy)picolinate
Description
Methyl 3-(cyclopropylmethoxy)picolinate is a picolinic acid derivative featuring a cyclopropylmethoxy substituent at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10-9(3-2-6-12-10)15-7-8-4-5-8/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
BVZMXWZPYZEUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylmethoxy)picolinate typically involves the reaction of picolinic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopropylmethoxy)picolinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 3-(cyclopropylmethoxy)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl Picolinate Derivatives
Note: Molecular weight for the target compound is estimated based on formula C₁₁H₁₃NO₃.
Substituent Effects on Physicochemical Properties
- Cyclopropylmethoxy vs. Methoxy: The cyclopropylmethoxy group in the target compound is bulkier than methoxy (e.g., in Methyl 3-amino-6-methoxypicolinate), which may reduce solubility in polar solvents but enhance lipophilicity. Cyclopropane’s ring strain could also influence conformational flexibility .
- Electron-Donating vs. Electron-Withdrawing Groups : While cyclopropylmethoxy and methoxy are electron-donating, substituents like formyl (Methyl 3-formylpicolinate) are electron-withdrawing, altering the pyridine ring’s electronic profile and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
